![molecular formula C13H8ClFO B15365434 5-Fluorobiphenyl-2-carbonyl chloride](/img/structure/B15365434.png)
5-Fluorobiphenyl-2-carbonyl chloride
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Overview
Description
5-Fluorobiphenyl-2-carbonyl chloride is a chemical compound characterized by the presence of a fluorine atom on the biphenyl ring and a carbonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by direct halogenation of biphenyl-2-carbonyl chloride using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with copper(I) fluoride to introduce the fluorine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The use of automated systems and real-time monitoring helps in maintaining the quality of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Fluorinated biphenyl carboxylic acids.
Reduction: Fluorinated biphenyl alcohols or amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
5-Fluorobiphenyl-2-carbonyl chloride is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Fluorobiphenyl-2-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Biphenyl-2-carbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and binding properties.
5-Chlorobiphenyl-2-carbonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness: 5-Fluorobiphenyl-2-carbonyl chloride stands out due to the presence of the fluorine atom, which significantly alters its chemical properties compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C13H8ClFO |
---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
4-fluoro-2-phenylbenzoyl chloride |
InChI |
InChI=1S/C13H8ClFO/c14-13(16)11-7-6-10(15)8-12(11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
GRSFIVDXKHYHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)Cl |
Origin of Product |
United States |
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